molecular formula C13H12N2O6 B8510435 3-Quinolinecarboxylic acid,1,2-dihydro-4-hydroxy-1-methyl-5-nitro-2-oxo-,ethyl ester

3-Quinolinecarboxylic acid,1,2-dihydro-4-hydroxy-1-methyl-5-nitro-2-oxo-,ethyl ester

Cat. No. B8510435
M. Wt: 292.24 g/mol
InChI Key: QELGMVMFXFOCOD-UHFFFAOYSA-N
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Patent
US06605616B1

Procedure details

A mixture of 2-methyl-3-nitroaniline (54.8 g, 0.36 mol) and ethyl chloroformate (100 ml, 1 mol) in 1,4-dioxane (500 ml) was heated at 65° C. for 24 hours. The clear solution was evaporated to dryness to give white crystals in quantitative yield. The crystals were dissolved in pyridine (250 ml) and water (250 ml) and warmed to 80° C. Potassium permanganate (142 g, 0.9 mol) was added portionwise during 4 hours, maintaining the temperature at 80-95° C. After another 1 hour, the black mixture was filtered through celite and the manganese dioxide cake was carefully washed with hot water (800 ml). The collected yellowish mother-liquor was treated with conc. hydrochloric acid to adjust the pH to 3-4 and then extracted with dichloromethane. The organic solvent was removed and the residue was worked up with aq. sodium bicarbonate (100 ml), unsolved material was filtered off, and the solution was acidified to give pure orange colored crystals. This benzoic acid (10 g, 0.04 mol) was dissolved in 1,4-dioxane (40 ml) and thionyl chloride (7.2 g. 0.06 mol) was added. The mixture was warmed at 50° C. during night, cooled, and the formed 5-nitro-isatoic anhydride was collected by filtration and dried. The anhydride (6.4 g, 0.031 mol) was dissolved in N,N-dimethylacetanide (30 ml) and sodium hydride (75%) (2.6 g, 0.08 mol) was added portionwise. Then, methyl iodide (5.3 g, 0.037 mol) was added and the mixture stirred for 30 minutes. Diethyl malonate (8.9 g, 0.056 mol) was added and the mixture warmed to 100° C. and stirred at this temperature for 6 hours. After cooling, water (120 ml) was added and the pH adjusted to 3-4. On standing a crystalline precipitate was formed which was filtered off, washed with water, and dried to give the title compound as beige crystals (7.1 g).
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
54.8 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
142 g
Type
reactant
Reaction Step Five
Quantity
10 g
Type
reactant
Reaction Step Six
Quantity
40 mL
Type
solvent
Reaction Step Six
Quantity
7.2 g
Type
reactant
Reaction Step Seven
[Compound]
Name
anhydride
Quantity
6.4 g
Type
reactant
Reaction Step Eight
Quantity
2.6 g
Type
reactant
Reaction Step Eight
Quantity
5.3 g
Type
reactant
Reaction Step Nine
Quantity
8.9 g
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C[C:2]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].Cl[C:13]([O:15][CH2:16][CH3:17])=[O:14].[Mn]([O-])(=O)(=O)=O.[K+].[C:24](O)(=O)C1C=CC=CC=1.S(Cl)(Cl)=O.[H-].[Na+].CI.[C:41]([O:49]CC)(=O)[CH2:42][C:43]([O:45]CC)=O>O1CCOCC1.N1C=CC=CC=1.O>[CH2:16]([O:15][C:13]([C:42]1[C:41](=[O:49])[N:4]([CH3:24])[C:3]2[C:2]([C:43]=1[OH:45])=[C:8]([N+:9]([O-:11])=[O:10])[CH:7]=[CH:6][CH:5]=2)=[O:14])[CH3:17] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
250 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
54.8 g
Type
reactant
Smiles
CC1=C(N)C=CC=C1[N+](=O)[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
142 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Six
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1
Step Seven
Name
Quantity
7.2 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Eight
Name
anhydride
Quantity
6.4 g
Type
reactant
Smiles
Name
Quantity
2.6 g
Type
reactant
Smiles
[H-].[Na+]
Step Nine
Name
Quantity
5.3 g
Type
reactant
Smiles
CI
Step Ten
Name
Quantity
8.9 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The clear solution was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give white crystals in quantitative yield
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 80-95° C
FILTRATION
Type
FILTRATION
Details
the black mixture was filtered through celite
WASH
Type
WASH
Details
the manganese dioxide cake was carefully washed with hot water (800 ml)
ADDITION
Type
ADDITION
Details
The collected yellowish mother-liquor was treated with conc. hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
to give pure orange colored crystals
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed at 50° C. during night
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the formed 5-nitro-isatoic anhydride was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
was added portionwise
TEMPERATURE
Type
TEMPERATURE
Details
the mixture warmed to 100° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
was formed which
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=O)C=1C(N(C2=CC=CC(=C2C1O)[N+](=O)[O-])C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.